molecular formula C10H8BrNO B1283501 5-Bromo-4-methyl-2-phenyl-1,3-oxazole CAS No. 21354-98-3

5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Cat. No.: B1283501
CAS No.: 21354-98-3
M. Wt: 238.08 g/mol
InChI Key: QHQQHNFHCQSTBJ-UHFFFAOYSA-N
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Description

Mechanism of Action

The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. For example, the bromine atom in “5-Bromo-4-methyl-2-phenyl-1,3-oxazole” could potentially undergo various reactions, such as electrophilic aromatic substitution .

Environmental factors that can influence the action, efficacy, and stability of a compound include temperature, pH, and the presence of other chemicals. For example, certain compounds can degrade or react under specific conditions, which can affect their stability and activity .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyl-2-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in microbial metabolism . This interaction can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential candidate for antimicrobial drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to the modulation of gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can undergo biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can affect its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole typically involves the bromination of 4-methyl-2-phenyl-1,3-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-4-methyl-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQQHNFHCQSTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571577
Record name 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21354-98-3
Record name 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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